Terazosin - 141269-45-6

Terazosin

Catalog Number: EVT-1517106
CAS Number: 141269-45-6
Molecular Formula: C7H12O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist.
Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent indicated for benign prostatic hyperplasia and hypertension. Terazosin blocks adrenaline's action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate.
Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.
Overview

Terazosin is a pharmaceutical compound primarily classified as an antihypertensive agent and an alpha-1 adrenergic blocker. It is used in the treatment of hypertension and benign prostatic hyperplasia, which is an enlargement of the prostate gland. Terazosin works by relaxing blood vessels so that blood can flow more easily, thereby lowering blood pressure. Additionally, it helps relieve urinary symptoms associated with prostate enlargement.

Source

Terazosin is synthesized from specific chemical precursors, notably 2-chloro-6,7-dimethoxyquinazoline-4-amine and piperazine derivatives. The compound was first introduced in the 1980s and has since become a widely prescribed medication for managing hypertension and urinary issues related to prostate enlargement.

Classification
  • Type: Antihypertensive agent
  • Mechanism: Alpha-1 adrenergic receptor antagonist
Synthesis Analysis

Methods

The synthesis of Terazosin typically involves a multi-step process that can be simplified into a one-step reaction under specific conditions. A notable method described in patent literature involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with piperazine derivatives in a polar organic solvent system.

Technical Details

  1. Reactants:
    • 2-chloro-6,7-dimethoxyquinazoline
    • Piperazine derivatives (e.g., 1-(2-tetrahydrofuroyl)piperazine)
  2. Solvent System: A mixture of polar organic solvents and water, where the water content is optimized between 5% to 20% by volume.
  3. Conditions:
    • Heating at reflux for 35 to 55 hours until reaction completion is monitored via High-Performance Liquid Chromatography (HPLC).
    • Cooling to room temperature followed by filtration to obtain crystalline Terazosin hydrochloride dihydrate .
Molecular Structure Analysis

Structure

Terazosin has a complex molecular structure characterized by its quinazoline core. The molecular formula of Terazosin hydrochloride is C19H25ClN4O3C_{19}H_{25}ClN_4O_3.

Data

  • Molecular Weight: Approximately 388.88 g/mol
  • Structural Features: It contains a quinazoline ring, a piperazine moiety, and methoxy substituents, contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Terazosin undergoes various chemical reactions typical for pharmaceutical compounds, including:

  • Hydrolysis: In aqueous environments, Terazosin can hydrolyze to form its corresponding amine and other byproducts.
  • Decomposition: At elevated temperatures or in acidic/basic conditions, Terazosin may decompose into simpler compounds.

Technical Details

The stability of Terazosin varies with environmental conditions such as pH and temperature, which can influence its solubility and bioavailability .

Mechanism of Action

Terazosin functions primarily by blocking alpha-1 adrenergic receptors located on vascular smooth muscle. This action leads to:

  1. Vasodilation: Relaxation of blood vessels reduces peripheral resistance and lowers blood pressure.
  2. Urethral Relaxation: In cases of benign prostatic hyperplasia, it relaxes smooth muscle in the bladder neck and prostate, improving urinary flow.

Data

Clinical studies have demonstrated that Terazosin effectively reduces systolic and diastolic blood pressure while also alleviating urinary symptoms in men with prostate enlargement .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Approximately 280 °C as indicated by differential scanning calorimetry (DSC) analyses .
Applications

Terazosin is utilized primarily in:

  • Hypertension Management: It is prescribed as part of a treatment regimen for patients with high blood pressure.
  • Benign Prostatic Hyperplasia Treatment: Helps relieve urinary symptoms caused by prostate enlargement.

In addition to these primary uses, research continues into potential antibacterial properties of Terazosin derivatives, indicating its versatility beyond traditional applications .

Pharmacological Profile of Terazosin

Molecular Structure & Biochemical Properties

Terazosin (chemical name: (RS)-Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]-, monohydrochloride) is a quinazoline derivative with the molecular formula C₁₉H₂₆ClN₅O₄ and a molecular weight of 423.93 g/mol. Its structure features a piperazine ring linked to a dimethoxyquinazoline core and a tetrahydrofuroyl carbonyl group, conferring selectivity for alpha-1 adrenergic receptors [2] [7]. The compound exists as a white crystalline solid, freely soluble in water and isotonic saline, enhancing its bioavailability for oral administration [9]. Its pKa (acid dissociation constant) of 7.1 allows partial ionization at physiological pH, facilitating membrane penetration and receptor interactions.

Key physicochemical properties:

  • LogP (partition coefficient): ~1.2, indicating moderate lipophilicity.
  • Melting point: 271–274°C (decomposition).The quinazoline scaffold is critical for binding to alpha-adrenergic receptors, while the tetrahydrofuran ring influences pharmacokinetic stability [7].

Alpha-1 Adrenergic Receptor Antagonism Mechanisms

Terazosin acts as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors (α₁-ARs), which are G-protein coupled receptors (GPCRs). These receptors are abundant in vascular smooth muscle, the prostate, bladder neck, and urethra. Terazosin exhibits similar affinity for all α₁-AR subtypes (α₁ₐ, α₁₈, α₁𝒹), distinguishing it from subtype-selective agents like tamsulosin [1] [7].

Mechanism of action:

  • Vasodilation: By blocking α₁-ARs in vascular smooth muscle, terazosin inhibits norepinephrine-induced vasoconstriction, reducing peripheral vascular resistance and blood pressure.
  • Uroselectivity: In the prostate and bladder neck, antagonism relaxes smooth muscle, decreasing urethral resistance and improving urine flow in benign prostatic hyperplasia (BPH). This effect is functional (not affecting prostate size) [1] [9].
  • Intracellular signaling: α₁-AR blockade suppresses phospholipase C activation, lowering intracellular inositol triphosphate (IP₃) and diacylglycerol (DAG). This reduces calcium release, promoting muscle relaxation [3] [4].

Table: Receptor Affinity Profile of Terazosin

Receptor SubtypeTissue LocalizationFunctional Impact of Blockade
α₁ₐProstate, Bladder NeckUrethral relaxation, improved urine flow
α₁₈Vascular Smooth MuscleSystemic vasodilation, BP reduction
α₁𝒹Detrusor MuscleReduced bladder overactivity

Long-term treatment also induces apoptosis in prostate stromal cells via transforming growth factor-beta (TGF-β) upregulation, offering additional benefits in BPH [7].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption

Terazosin is rapidly and near-completely absorbed after oral administration, with ~90% bioavailability. Peak plasma concentrations (Tₘₐₓ) occur within 1–2 hours, unaffected by food intake (though high-fat meals delay Tₘₐₓ by 40 minutes) [6] [8].

Distribution

The drug distributes widely, with a volume of distribution of 25–30 L, indicating extensive tissue penetration. It crosses the blood-prostate barrier, enabling therapeutic effects in BPH [6] [9].

Metabolism

Terazosin undergoes extensive hepatic metabolism via:

  • Hydrolysis: Cleavage of the piperazine ring.
  • O-Demethylation: Removal of methoxy groups.
  • Dealkylation: Producing inactive metabolites.Cytochrome P450 enzymes (primarily CYP3A4) mediate these transformations, with potential inhibition by co-administered CYP3A4 inhibitors (e.g., ketoconazole) [6] [10].

Excretion

  • Renal: ~40% of the dose (10% unchanged, 30% metabolites).
  • Fecal: ~60% (20% unchanged, 40% metabolites) via biliary secretion.Elimination half-life averages 12 hours, supporting once-daily dosing. Half-life extends to 14 hours in elderly patients due to reduced clearance [6] [8].

Table: Pharmacokinetic Parameters of Terazosin

ParameterValueClinical Relevance
Bioavailability90%Consistent therapeutic effects
Tₘₐₓ1–2 hoursRapid symptom relief
V𝒹25–30 LExtensive tissue distribution
Plasma Half-life12 hours (up to 14 in elderly)Once-daily dosing feasible
Primary ExcretionFeces (60%), Urine (40%)Dose adjustment unneeded in renal impairment

Protein Binding Dynamics and Bioavailability Variations

Terazosin is 90–94% plasma protein-bound, primarily to α₁-acid glycoprotein (AAG) and albumin [7] [8]. This high binding influences its pharmacological profile:

  • Free fraction: Only 6–10% of circulating terazosin is unbound and biologically active.
  • Drug displacement risk: Concurrent use with highly protein-bound drugs (e.g., warfarin) may transiently increase free terazosin concentrations, potentiating effects like hypotension. However, clinical significance is limited due to terazosin’s wide therapeutic index [8].

Factors altering bioavailability:

  • Hepatic impairment: Reduces metabolism, increasing systemic exposure. Dose titration is essential in liver disease [8].
  • Age: Elderly patients exhibit 20–30% higher plasma concentrations due to decreased hepatic blood flow and enzyme activity [6].
  • Drug interactions:
  • CYP3A4 inhibitors (e.g., erythromycin): Raise terazosin levels by impairing metabolism.
  • Phosphodiesterase-5 inhibitors (e.g., sildenafil): Synergistically increase vasodilation, risking hypotension [10].

Bioavailability remains consistent across populations (e.g., renal impairment, hypertension), supporting broad use [6] [9].

Properties

CAS Number

141269-45-6

Product Name

Terazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone

Molecular Formula

C7H12O4

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.